molecular formula C9H12O3 B11916803 3-Methylene-1,4-dioxaspiro[4.5]decan-2-one

3-Methylene-1,4-dioxaspiro[4.5]decan-2-one

Cat. No.: B11916803
M. Wt: 168.19 g/mol
InChI Key: DZFWPFWIOWEDNO-UHFFFAOYSA-N
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Description

3-Methylene-1,4-dioxaspiro[45]decan-2-one is a heterocyclic compound with the molecular formula C9H12O3 It is characterized by a spirocyclic structure, which includes a methylene group and a dioxaspiro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylene-1,4-dioxaspiro[4.5]decan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a methylene group. The reaction conditions often include the use of acid or base catalysts to facilitate the cyclization process. The specific details of the synthetic route can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced techniques such as continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methylene-1,4-dioxaspiro[4.5]decan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methylene group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-Methylene-1,4-dioxaspiro[4.5]decan-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylene-1,4-dioxaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of their activity. The pathways involved in its mechanism of action can include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decan-2-one: Similar in structure but lacks the methylene group.

    3-Methylene-1-oxaspiro[4.5]decan-2-one: Another spirocyclic compound with a different oxygen-containing ring.

Uniqueness

3-Methylene-1,4-dioxaspiro[4.5]decan-2-one is unique due to its specific spirocyclic structure and the presence of both methylene and dioxaspiro moieties. This combination of features makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

2-methylidene-1,4-dioxaspiro[4.5]decan-3-one

InChI

InChI=1S/C9H12O3/c1-7-8(10)12-9(11-7)5-3-2-4-6-9/h1-6H2

InChI Key

DZFWPFWIOWEDNO-UHFFFAOYSA-N

Canonical SMILES

C=C1C(=O)OC2(O1)CCCCC2

Origin of Product

United States

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